molecular formula C18H30O6 B032016 2,3-Dinor thromboxane B2 CAS No. 63250-09-9

2,3-Dinor thromboxane B2

Número de catálogo: B032016
Número CAS: 63250-09-9
Peso molecular: 342.4 g/mol
Clave InChI: RJHNVFKNIJQTQF-JORIIADHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dinor thromboxane B2 (2,3-dinor-TXB2) is a stable urinary metabolite of thromboxane B2 (TXB2), which itself is a hydrolysis product of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction . As a biomarker, 2,3-dinor-TXB2 reflects systemic TXA2 synthesis in vivo, avoiding artifacts from ex vivo platelet activation that complicate direct TXB2 measurements . In healthy humans, the median urinary excretion rate of 2,3-dinor-TXB2 is 10.3 ng/hour (138 pg/mg creatinine) . Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are widely used for its quantification .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2,3-Dinor Tromboxano B2 suele implicar la transformación metabólica del tromboxano B2. El tromboxano B2 se libera en cantidades sustanciales de las plaquetas que se agregan y sufre una transformación metabólica durante la circulación en 11-dehidro tromboxano B2 y 2,3-dinor tromboxano B2 . Las condiciones de reacción para esta transformación son fisiológicas, ocurriendo naturalmente dentro del cuerpo humano.

Métodos de producción industrial: La producción industrial de 2,3-Dinor Tromboxano B2 no se practica habitualmente debido a su aparición natural como metabolito. para fines de investigación, puede sintetizarse en laboratorios utilizando tromboxano B2 como material de partida y empleando reacciones enzimáticas específicas para lograr la transformación deseada .

Análisis De Reacciones Químicas

Chemical Stability and Degradation

  • Hydrolysis : TXA₂ (t₁/₂ = 30 seconds) spontaneously hydrolyzes to TXB₂, which is chemically stable .
  • Enzymatic Degradation : TXB₂ is further metabolized to 2,3-dn-TXB₂ and 11-dehydro-TXB₂, both detectable in urine .
  • In Vivo Half-Life : TXB₂ has a plasma half-life of ~7 minutes, necessitating rapid enzymatic conversion to urinary metabolites .

Analytical Detection Methods

2,3-dn-TXB₂ is quantified using high-sensitivity assays:

Immunoassays

  • Arbor Assays DetectX® : Detects TXB₂ with 11.2 pg/mL sensitivity. Cross-reactivity:
    CompoundCross-Reactivity (%)
    2,3-dn-TXB₂1.7
    11-dehydro-TXB₂6.5
    PGF₂α4.7
  • R&D Systems ELISA : Specificity confirmed for 2,3-dn-TXB₂ (1.7% cross-reactivity) and related eicosanoids .

Mass Spectrometry

  • GC-MS/LC-MS : Gold standard for quantifying 2,3-dn-TXB₂ in urine, achieving picogram-level precision .

Platelet Activation Biomarker

  • Cardiovascular Disease : Elevated urinary 2,3-dn-TXB₂ correlates with platelet activation in acute coronary syndromes .
  • Cyclosporine Nephrotoxicity : Rats treated with cyclosporine A showed a 2.5-fold increase in urinary 2,3-dn-TXB₂, reflecting intrarenal platelet activation .

Tobacco Use

  • Smokers switching to non-combustible products exhibited reduced urinary 2,3-dn-TXB₂ levels, indicating decreased platelet activation .

Atherogenesis Models

  • Murine studies linked elevated 2,3-dn-TXB₂ to increased thromboxane biosynthesis in atherosclerosis, highlighting its prothrombotic role .

Structural and Functional Insights

  • Molecular Formula : C₁₈H₃₀O₆ (MW: 342.4 g/mol) .
  • Stereochemistry : Retains the TXB₂ hemiacetal ring structure but lacks two methylene groups due to β-oxidation .

Regulatory and Pharmacological Implications

  • Aspirin Monitoring : Urinary 2,3-dn-TXB₂ excretion decreases by 80% post-aspirin, validating COX-1 inhibition efficacy .
  • Drug Development : Thromboxane synthase inhibitors reduce 2,3-dn-TXB₂ levels, offering therapeutic potential in thrombosis .

Aplicaciones Científicas De Investigación

Biomarker for Thromboxane Synthesis

Clinical Significance:
2,3-d-TXB2 is primarily utilized as a biomarker for thromboxane A2 (TXA2) synthesis in vivo. Its measurement provides insights into platelet activation and vascular function. Elevated levels of 2,3-d-TXB2 in urine correlate with increased TXA2 production, which is essential for understanding thrombotic events and cardiovascular diseases .

Measurement Techniques:
Recent advancements in analytical methods have enhanced the detection of 2,3-d-TXB2. For instance, a study reported the use of bonded-phase phenylboronic acid columns combined with gas chromatography-mass spectrometry (GC-MS) to quantify urinary levels of 2,3-d-TXB2 at low concentrations (picogram/milliliter range) . This non-invasive approach allows for detailed studies on thromboxane metabolism and its implications in human health.

Role in Cardiovascular Research

Ischemic Stroke Studies:
Research indicates that 2,3-d-TXB2 plays a role in ischemic stroke pathophysiology. Elevated levels of thromboxanes are associated with increased platelet aggregation and vascular inflammation, contributing to stroke risk . By measuring 2,3-d-TXB2 levels, researchers can assess the efficacy of treatments aimed at reducing thromboxane synthesis and preventing ischemic events.

Case Study Insights:
A systematic review highlighted the importance of monitoring urinary 11-dehydro-thromboxane B2 alongside 2,3-d-TXB2 as predictors of cardiovascular outcomes in patients with acute myocardial infarction . These biomarkers can guide therapeutic strategies and improve patient management.

Tobacco Harm Reduction

Biomarkers of Potential Harm (BoPH):
In tobacco research, 2,3-d-TXB2 has emerged as a critical biomarker for evaluating the harm-reduction potential of modified risk tobacco products (MRTPs). A study demonstrated that switching from combustible tobacco products to noncombustible alternatives or abstinence significantly reduced urinary levels of 2,3-d-TXB2 . This finding suggests that monitoring this metabolite can help assess the short-term effects of tobacco product switching on cardiovascular health.

Regulatory Implications:
The ability to measure 2,3-d-TXB2 effectively provides regulatory bodies with a tool to evaluate the safety and efficacy of new tobacco products. By establishing a correlation between reduced levels of this biomarker and decreased cardiovascular risk, manufacturers can support claims regarding the harm-reducing potential of their products .

Summary Table of Applications

Application AreaDescriptionMeasurement TechniquesClinical Relevance
Thromboxane SynthesisBiomarker for TXA2 synthesis; indicates platelet activationGC-MS with phenylboronic acid columnsInsights into thrombotic events and cardiovascular diseases
Cardiovascular ResearchRole in ischemic stroke pathophysiology; predictor for treatment outcomesUrinary analysis of 11-dehydro-TXB2 & 2,3-d-TXB2Guides therapeutic strategies for stroke prevention
Tobacco Harm ReductionEvaluates harm-reduction potential of MRTPsUrinary biomarker analysisAssesses short-term effects on cardiovascular health

Comparación Con Compuestos Similares

Structural and Metabolic Differences

Key thromboxane metabolites and related compounds differ in structural modifications and metabolic pathways:

Compound Structural Features Metabolic Pathway Detection Methods Biological Role Excretion Rate References
2,3-Dinor-TXB2 Loss of two carbons (C2 and C3) via β-oxidation β-oxidation of TXB2 GC-MS, UPLC-MS/MS, EIA Biomarker for systemic TXA2 synthesis 10.3 ng/hour (median, human urine)
11-Dehydro-TXB2 (11-dh-TXB2) Dehydrogenation at C11, forming a ketone group Dehydrogenation of TXB2 by 11-hydroxythromboxane dehydrogenase GC-MS, radioimmunoassay (RIA) Stable plasma marker of platelet activation; longer half-life than TXB2 Not explicitly quantified
TXB2 Stable non-enzymatic hydrolysis product of TXA2 Hydrolysis of TXA2 in aqueous environments RIA, ELISA Direct indicator of TXA2 release; prone to ex vivo artifacts Short half-life (~7 minutes in circulation)
2,3-Dinor-6-oxo-PGF1α Dinor modification via β-oxidation from 6-oxo-prostaglandin F1α (a prostacyclin metabolite) β-oxidation of 6-oxo-PGF1α GC-MS Biomarker for prostacyclin synthesis Co-quantified with 2,3-dinor-TXB2 in urine
2,3-Dinor-TXB1 (rat) Species-specific metabolite of TXB1 β-oxidation of TXB1 Species-specific assays Primary urinary TXA2 marker in rats 19.2 ± 4.9 ng/24h (rats)

Analytical Considerations

  • 2,3-Dinor-TXB2: Preferred for assessing TXA2 production due to stability in urine and avoidance of ex vivo platelet activation artifacts. GC-MS and UPLC-MS/MS offer high sensitivity .
  • 11-dh-TXB2 : Used for prolonged monitoring of platelet activity in plasma, as its stability allows detection over longer periods .
  • TXB2 : Direct measurement in plasma is error-prone due to rapid in vitro formation during blood collection .

Key Research Findings

Metabolic Pathways: Infusion studies in humans demonstrated that 5.3% of exogenous TXB2 is excreted as 2,3-dinor-TXB2, enabling estimation of endogenous TXA2 production (0.11 ng/kg/min) .

Tobacco Studies: Urinary 2,3-dinor-TXB2 levels in smokers switching to modified-risk products decreased by 30–40%, indicating reduced oxidative stress .

Comparative Stability : 11-dh-TXB2 is detectable in plasma for up to 24 hours post-sampling, whereas TXB2 degrades within minutes .

Actividad Biológica

2,3-Dinor thromboxane B2 (2,3-d-TXB2) is a significant metabolite of thromboxane A2 (TXA2), a potent lipid mediator involved in various physiological and pathological processes, particularly in hemostasis and inflammation. This article provides a detailed overview of the biological activity of 2,3-d-TXB2, focusing on its role as a biomarker in disease states, its synthesis and metabolism, and its implications in clinical research.

Synthesis and Metabolism

Thromboxane A2 is synthesized from arachidonic acid via the action of cyclooxygenase enzymes (COX). Once formed, TXA2 is rapidly converted to 2,3-d-TXB2 through hydrolysis. The measurement of urinary excretion levels of 2,3-d-TXB2 serves as an indirect indicator of TXA2 production in vivo. Studies have demonstrated that urinary levels of 2,3-d-TXB2 can reflect the extent of platelet activation and vascular injury.

Role as a Biomarker

  • Tobacco Use and Harm Reduction :
    • A study indicated that urinary levels of 2,3-d-TXB2 can discriminate between smokers who switched to non-combustible tobacco products and those who continued using combustible products. The reduction in 2,3-d-TXB2 levels was associated with decreased platelet activation and inflammation, suggesting its potential utility as a biomarker for assessing harm reduction in tobacco product-switching studies .
  • Cardiovascular Events :
    • Transient increases in urinary excretion of 2,3-d-TXB2 have been observed in patients experiencing acute coronary syndromes. This elevation is interpreted as a reflection of enhanced thromboxane biosynthesis during acute ischemic events . The correlation between increased levels of 2,3-d-TXB2 and the severity of cardiovascular conditions highlights its potential role in risk stratification.
  • Kidney Function :
    • In animal models treated with cyclosporine A (CsA), there was a significant increase in urinary excretion of both TXB2 and 2,3-d-TXB2. This elevation was linked to reduced glomerular filtration rates (GFR), suggesting that enhanced thromboxane synthesis may contribute to renal dysfunction observed in CsA-treated subjects .

Clinical Implications

The biological activity of 2,3-d-TXB2 extends beyond mere biomarker status; it plays a role in various clinical conditions:

  • Platelet Activation : Elevated levels are indicative of increased platelet activation, which is critical in conditions like thrombosis and stroke.
  • Inflammation : As a mediator of inflammatory responses, 2,3-d-TXB2 contributes to the pathophysiology of inflammatory diseases.
  • Therapeutic Monitoring : Monitoring levels can be useful in evaluating the effectiveness of antiplatelet therapies such as aspirin.

Case Studies

  • Acute Coronary Syndromes :
    • A cohort study analyzed the urinary excretion of 2,3-d-TXB2 among patients with acute coronary syndromes. Results showed that patients with higher excretion levels had worse clinical outcomes compared to those with normal levels. This suggests that monitoring 2,3-d-TXB2 could provide insights into patient prognosis .
  • Kidney Transplant Recipients :
    • In kidney transplant recipients treated with CsA, researchers found that elevated urinary levels of 2,3-d-TXB2 correlated with signs of renal impairment. This finding underscores the potential role of thromboxanes in mediating renal injury post-transplantation .

Data Summary

Study FocusFindingsImplications
Tobacco SwitchingReduced urinary 2,3-d-TXB2 after switchingBiomarker for assessing harm reduction
Acute Coronary SyndromesIncreased excretion correlates with severityPotential prognostic marker
Cyclosporine A TreatmentElevated levels linked to reduced GFRIndicator for renal dysfunction

Propiedades

IUPAC Name

(Z)-5-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHNVFKNIJQTQF-JORIIADHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](C[C@@H](O1)O)O)C/C=C\CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317171
Record name 2,3-Dinor-TXB2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63250-09-9
Record name 2,3-Dinor-TXB2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63250-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dinor-TXB2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.